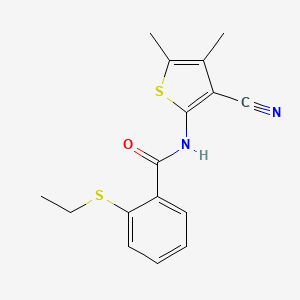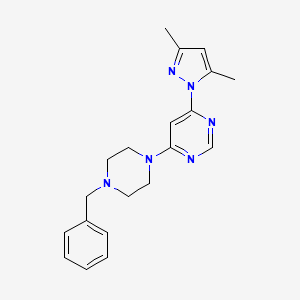
4-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a heterocyclic organic compound that has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine is not fully understood. However, it is believed to act by inhibiting specific enzymes or receptors that are involved in the development and progression of various diseases. For example, it has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is a key regulator of cell cycle progression and is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine have been studied extensively. It has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo models. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising drug candidate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine in lab experiments is its high potency and selectivity. It has been found to exhibit potent activity against specific enzymes or receptors, which makes it an ideal tool for studying their biological functions. Additionally, it has low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies.
However, one of the limitations of using this compound is its high cost and limited availability. It is a relatively complex compound that requires specialized equipment and expertise to synthesize, which makes it expensive and difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 4-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine. One of the most promising directions is to further investigate its potential as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. Additionally, it may be useful to explore its potential as a tool for studying specific enzymes or receptors that are involved in the development and progression of these diseases. Finally, it may be beneficial to develop more efficient and cost-effective methods for synthesizing this compound, which would make it more accessible for research purposes.
Méthodes De Synthèse
The synthesis of 4-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine has been achieved using various methods. One of the most common methods involves the reaction between 4-(4-chlorobenzyl)piperazine and 6-amino-3,5-dimethylpyrazine-2-carboxylic acid in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent. The reaction is typically carried out under reflux conditions for several hours to yield the desired product.
Applications De Recherche Scientifique
4-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine has been found to have potential applications in various research fields. One of the most significant applications is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. It has been found to exhibit promising activity against various diseases, including cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-16-12-17(2)26(23-16)20-13-19(21-15-22-20)25-10-8-24(9-11-25)14-18-6-4-3-5-7-18/h3-7,12-13,15H,8-11,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFIQRURVPYST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-benzylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Mesitylsulfonyl)-8-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2383126.png)
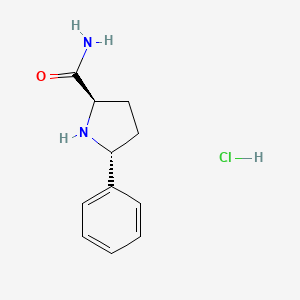

![Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2383130.png)
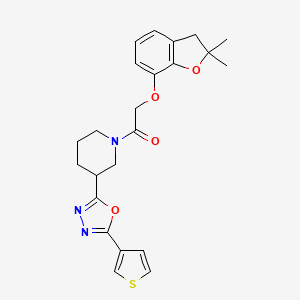

![1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2383134.png)
![4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2383136.png)
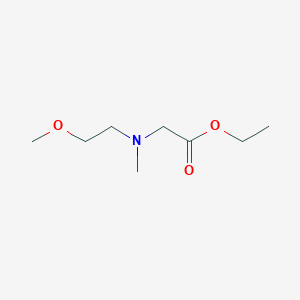

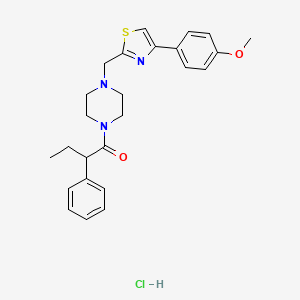
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2383144.png)

